

Introduction: Unveiling a Precision Tool for Cellular Pathway Investigation

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Compound of Interest

Compound Name: *allo-Ile-isoindoline HCl*

CAS No.: 1883545-48-9

Cat. No.: B605325

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In the landscape of modern drug discovery and cell biology, the development of highly selective chemical probes is paramount for dissecting complex biological pathways. **allo-Ile-isoindoline HCl** emerges as a noteworthy agent in this domain, identified as a potent and selective small-molecule inhibitor of the serine dipeptidases Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9)[1]. The isoindoline scaffold, a bicyclic structure featuring a benzene ring fused to a five-membered nitrogenous ring, is a privileged core in medicinal chemistry, present in numerous bioactive compounds and approved drugs for indications ranging from oncology to hypertension[2][3][4]. This guide provides a comprehensive technical overview of **allo-Ile-isoindoline HCl**, detailing its chemical structure, physicochemical properties, mechanism of action, and the experimental workflows crucial for its synthesis and analysis, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structural Elucidation

The precise molecular architecture of **allo-Ile-isoindoline HCl** is fundamental to its specific biological activity. Its structure represents a conjugate of an isoindoline moiety and the amino acid L-allo-isoleucine.

- IUPAC Name: (2S,3R)-2-amino-1-(1,3-dihydroisoindol-2-yl)-3-methylpentan-1-one;hydrochloride[1]
- Molecular Formula: C₁₄H₂₁ClN₂O

- CAS Number: 1883545-48-9[1]

The key structural features are the isoindoline core, which provides a stable scaffold, and the L-*allo*-isoleucine component, which is critical for its interaction with the target enzymes. The stereochemistry at the alpha-carbon (2S) and beta-carbon (3R) of the isoleucine residue defines it as the "allo" diastereomer, a distinction that is crucial for its selective binding and inhibitory function. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in biological assays and pharmaceutical formulations[5].

Caption: Chemical Structure of **allo-Ile-isoindoline HCl**.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its application in research and development. While extensive experimental data for **allo-Ile-isoindoline HCl** is not widely published, the following table summarizes its computed properties and expected characteristics based on its structure and the properties of related compounds.

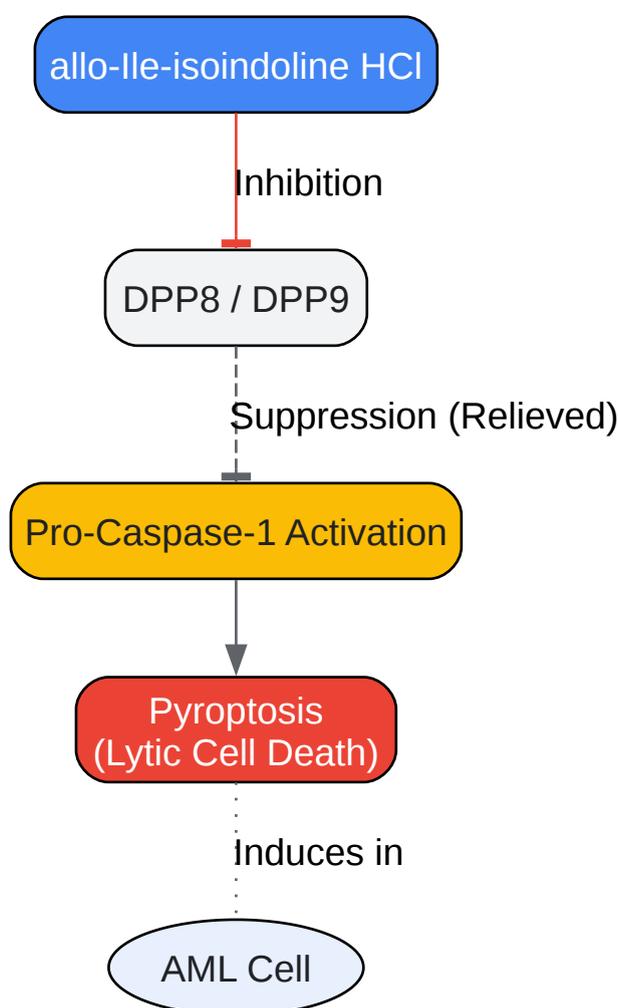
Property	Value / Expected Characteristic	Rationale / Source
Molecular Weight	282.81 g/mol	Calculated from Molecular Formula (C ₁₄ H ₂₁ ClN ₂ O)
Appearance	White to off-white crystalline solid	Typical appearance for hydrochloride salts of organic amines[5].
Solubility	Expected to be soluble in water and polar organic solvents like DMSO and ethanol.	The hydrochloride salt form significantly increases aqueous solubility[5][6].
Melting Point	Not available. Requires experimental determination.	-
¹ H NMR	Expected to show characteristic peaks for aromatic protons of the isoindoline ring, diastereotopic methylene protons, and signals corresponding to the allo-iso-leucine side chain.	Based on general principles of NMR spectroscopy for similar structures.
¹³ C NMR	Expected to show distinct signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the two core moieties.	Based on general principles of NMR spectroscopy.
Mass Spec (ESI+)	Expected [M+H] ⁺ at m/z 249.1654	Calculated for the free base C ₁₄ H ₂₀ N ₂ O.

Mechanism of Action and Biological Significance

The primary value of **allo-Ile-isoindoline HCl** as a research tool lies in its specific biological activity. It selectively targets DPP8 and DPP9, enzymes whose substrates and full range of biological functions are still under active investigation.

Expert Insight: The selectivity of this compound is its most powerful feature. Unlike broad-spectrum DPP inhibitors (e.g., Val-boroPro), **allo-Ile-isoindoline HCl** allows researchers to specifically probe the functions of DPP8 and DPP9, distinguishing their roles from those of more well-studied peptidases like DPP4[1].

The inhibition of DPP8/9 by this molecule triggers a specific form of programmed cell death known as pyroptosis in human myeloid cells. This process is dependent on the activation of pro-caspase-1 and is characterized by cell lysis and the release of pro-inflammatory cytokines[1]. This selective cytotoxicity against acute myeloid leukemia (AML) cell lines and primary patient samples, with minimal effect on other cell types, highlights its potential as a lead compound for targeted cancer therapy[1].



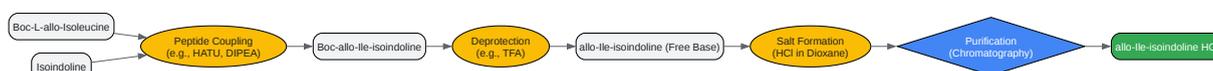
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Caption: Proposed mechanism of **allo-Ile-isoindoline HCl** action.

Synthesis and Characterization Workflow

While a specific detailed protocol for **allo-Ile-isoindoline HCl** is not publicly documented, a robust synthesis can be designed based on standard and well-established peptide coupling methodologies. The following represents a validated, logical workflow for its preparation.

Causality in Synthesis: The core of this synthesis is the formation of a stable amide bond between the secondary amine of the isoindoline ring and the carboxylic acid of allo-isoleucine. This requires activation of the carboxyl group to make it a better electrophile, while simultaneously protecting the amino group of the isoleucine to prevent unwanted side reactions like polymerization.



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Caption: Proposed workflow for the synthesis of **allo-Ile-isoindoline HCl**.

Step-by-Step Experimental Protocol (Proposed)

- Amide Coupling:
 - To a solution of Boc-L-allo-isoleucine (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF) under an inert atmosphere (N₂ or Ar), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq).
 - Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
 - Add Isoindoline (1.05 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours.
 - Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

- Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate), wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
- Purification of Intermediate:
 - Purify the crude product using flash column chromatography on silica gel, typically with a gradient of Ethyl Acetate in Hexanes, to isolate the pure Boc-*allo*-Ile-isoindoline.
- Boc-Deprotection and Salt Formation:
 - Dissolve the purified intermediate in a minimal amount of Dichloromethane.
 - Add an excess of a strong acid, such as 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA), and stir at room temperature for 1-4 hours. Self-Validation Note: The evolution of gas (isobutylene) is a visual indicator of successful Boc-group removal.
 - Monitor deprotection by TLC or LC-MS.
 - If TFA was used, concentrate the reaction mixture and re-dissolve in a minimal amount of ether or DCM, then add 2M HCl in diethyl ether to precipitate the hydrochloride salt.
 - If HCl in dioxane was used, the product may precipitate directly. The solvent can be removed under reduced pressure.
 - Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, ***allo*-Ile-isoindoline HCl**.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of the final compound is a critical, self-validating step in the workflow. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment of small molecules.

Detailed HPLC Protocol for Purity Analysis

Parameter	Specification	Rationale
Instrument	HPLC system with UV/Vis or DAD detector	Standard for small molecule analysis.
Column	C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)	Provides good separation for moderately polar organic compounds.
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water	Acid modifier to improve peak shape for amines.
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile	Organic modifier for elution.
Gradient	5% to 95% B over 20 minutes	A broad gradient ensures elution of the product and potential impurities with different polarities.
Flow Rate	1.0 mL/min	Standard analytical flow rate for a 4.6 mm ID column.
Column Temperature	30 °C	Ensures reproducible retention times.
Detection Wavelength	214 nm and 254 nm	214 nm for the amide bond and 254 nm for the aromatic isoindoline ring.
Injection Volume	10 µL	Standard volume.
Sample Preparation	1 mg/mL in 50:50 Water:Acetonitrile	Ensures complete dissolution.

Trustworthiness Check: A successful validation of this method would involve demonstrating specificity (a clean peak for the analyte), linearity over a concentration range, accuracy (recovery of a known amount), and precision (repeatability of results), in line with ICH guidelines[7].

Safety and Handling

While a specific safety data sheet for **allo-Ile-isoindoline HCl** is not available, prudent laboratory practices should be followed based on data for the parent isoindoline hydrochloride.

- **Engineering Controls:** Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.
- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
- **Hazards:** The parent compound, isoindoline hydrochloride, is classified as a skin and eye irritant and may cause respiratory irritation[8][9][10]. Assume similar properties for the derivative.
- **Handling:** Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

allo-Ile-isoindoline HCl stands out as a precision chemical probe for the study of DPP8 and DPP9 biology. Its ability to selectively induce pyroptosis in myeloid cells provides a powerful tool for cancer research, particularly in the context of AML[1]. The synthetic and analytical workflows detailed here provide a reliable framework for researchers to prepare and validate this compound in their own laboratories.

Future research should focus on elucidating the full spectrum of DPP8/9 substrates to better understand the downstream consequences of their inhibition. Furthermore, the selective cytotoxicity of **allo-Ile-isoindoline HCl** warrants further preclinical investigation to evaluate its therapeutic index and potential for development as a targeted anti-leukemic agent. Structure-activity relationship (SAR) studies, using the synthetic principles outlined herein, could lead to the discovery of next-generation analogs with enhanced potency and optimized pharmacokinetic properties.

References

- Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Source: Molecules URL:[[Link](#)]
- Title: Synthesis of isoindolinones Source: Organic Chemistry Portal URL:[[Link](#)]
- Title: Synthesis of New Isoindolines Derived from L-A-Amino Acids and their Selectivity on Cancer Cell Lines Source: ResearchGate URL:[[Link](#)]
- Title: Isoindoline - Wikipedia Source: Wikipedia URL:[[Link](#)]
- Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI URL:[[Link](#)]
- Title: 2,3-dihydro-1H-isoindole hydrochloride | C₈H₁₀CIN | CID 12311031 Source: PubChem URL:[[Link](#)]
- Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Source: Preprints.org URL:[[Link](#)]
- Title: Development and Application of Indolines in Pharmaceuticals Source: PMC URL:[[Link](#)]
- Title: Safety Data Sheet: L-Isoleucine Source: Carl ROTH URL:[[Link](#)]
- Title: Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive Source: Joint Research Centre URL:[[Link](#)]
- Title: Analysis of Amino Acids by HPLC Source: Agilent URL:[[Link](#)]
- Title: Essential Amino Acids Content Determination of Hard Gelatin Capsules from Vitamin Formulation by HPLC Source: International Journal of Pharmaceutical Sciences Review and Research URL:[[Link](#)]

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Sources

- [1. allo-Ile-isoindoline HCl | 1883545-48-9 | Benchchem \[benchchem.com\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
- [3. Isoindoline - Wikipedia \[en.wikipedia.org\]](#)
- [4. nbinno.com \[nbinno.com\]](#)
- [5. CAS 32372-82-0: Isoindoline hydrochloride | CymitQuimica \[cymitquimica.com\]](#)
- [6. 2,3-Dihydroisoindole hydrochloride | 32372-82-0 \[chemicalbook.com\]](#)
- [7. globalresearchonline.net \[globalresearchonline.net\]](#)
- [8. 2,3-dihydro-1H-isoindole hydrochloride | C8H10ClN | CID 12311031 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [9. fishersci.com \[fishersci.com\]](#)
- [10. static.cymitquimica.com \[static.cymitquimica.com\]](#)
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